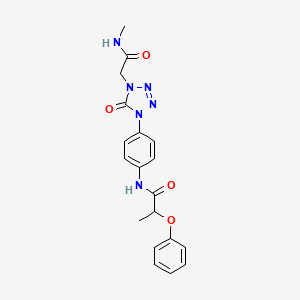
N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C19H20N6O4 and its molecular weight is 396.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Polymeric Materials : Fleischmann et al. (2012) demonstrated the synthesis of polymerizable phenolphthalein derivatives leading to the creation of color switchable materials. This indicates the compound's potential applicability in developing pH-sensitive polymers for various applications, including sensors and smart materials (Fleischmann, Cheng, Tabatabai, & Ritter, 2012).
Chemoselective Reactions : Hajji et al. (2002) explored the chemoselective reactions of a related compound, demonstrating its potential in synthesizing chiral hexahydro-4-pyrimidinones and oxazolidines. This research suggests that N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenoxypropanamide could be useful in creating novel heterocyclic compounds (Hajji, Testa, Zaballos-García, Zaragozá, Server-Carrió, & Sepulveda-arques, 2002).
Biological Activities
Anticancer Agents : Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives showing cytotoxicity against human cancer cell lines. Similar structural derivatives, such as the compound , could have potential applications in designing new anticancer agents (Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, & Burman, 2009).
Immunosuppressive Activity : Knecht and Löffler (1998) investigated isoxazol and cinchoninic acid derivatives for their inhibitory effects on dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis. This suggests potential applications in immunosuppression or as antirheumatic drugs (Knecht & Löffler, 1998).
Properties
IUPAC Name |
N-[4-[4-[2-(methylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4/c1-13(29-16-6-4-3-5-7-16)18(27)21-14-8-10-15(11-9-14)25-19(28)24(22-23-25)12-17(26)20-2/h3-11,13H,12H2,1-2H3,(H,20,26)(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBBMRBRSPWEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)CC(=O)NC)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3006559.png)
![(2,5-Dimethylfuran-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B3006560.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide](/img/structure/B3006565.png)
![Ethyl 4-((4-((3-carbamoyl-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B3006566.png)
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B3006568.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B3006570.png)

![4-methoxy-N-[2-(2-methoxyethylsulfamoyl)ethyl]benzamide](/img/structure/B3006573.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3006574.png)
![2-(4-Methyl-1,3-thiazol-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B3006576.png)
![{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone](/img/structure/B3006579.png)
